molecular formula C11H19N3O2 B14917083 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No.: B14917083
M. Wt: 225.29 g/mol
InChI Key: BZESDUAZDQXKNV-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide is an organic compound that features a tert-butylamino group and a methylisoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide typically involves the reaction of tert-butylamine with a suitable precursor containing the 5-methylisoxazol-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts or reagents like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may facilitate binding to these targets, while the methylisoxazolyl group may modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanol
  • 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanoic acid
  • 3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propylamine

Uniqueness

3-(Tert-butylamino)-N-(5-methylisoxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-(tert-butylamino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C11H19N3O2/c1-8-7-9(14-16-8)13-10(15)5-6-12-11(2,3)4/h7,12H,5-6H2,1-4H3,(H,13,14,15)

InChI Key

BZESDUAZDQXKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCNC(C)(C)C

Origin of Product

United States

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